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[2] WO2018217009A1 - USE OF QUINOLINE DERIVATIVE FOR PREVENTING OR
TREATING NEURODEGENERATIVE DISEASE - Google Patents The quinoline derivative
according to the present invention or a pharmaceutically acceptable salt thereof may be
administered orally or parenterally, and may be used in a general form of a pharmaceutical
formulation. That is, the quinoline derivative according to the present invention can be
administered in various oral or parenteral formulations upon clinical administration, but is
generally administered orally. For formulation, a diluent or excipient such as a filler, a thickener,
a binder, a wetting agent, a disintegrant, a surfactant, etc., which are commonly used, is used.
Solid preparations for oral administration include tablets, pills, powders, granules, capsules,
and the like. These solid preparations are prepared by mixing at least one compound with at
least one excipient, for example, starch, calcium carbonate, sucrose or lactose, gelatin, and the
like. In addition to simple excipients, lubricants such as magnesium stearate and talc are also
used. Liquid preparations for oral administration include suspensions, solutions for internal use,
emulsions, syrups, and the like. In addition to simple diluents such as water and liquid paraffin,
various excipients, for example, wetting agents, sweeteners, fragrances, preservatives, and the
like may be included. Preparations for parenteral administration include sterilized aqueous
solutions, non-aqueous solutions, suspensions, emulsions, freeze-dried preparations, and
suppositories. As the non-aqueous solvent and the suspending agent, propylene glycol,
polyethylene glycol, a vegetable oil such as olive oil, an injectable ester such as ethyl oleate, or
the like may be used. As a base for suppositories, witepsol, macrogol, tween 61, cacao butter,
laurin butter, glycerogelatin, and the like may be used. --INVALID-LINK-- [1] WO2003082286A1
- Quinoline derivatives, their preparation and pharmaceutical compositions comprising the
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same - Google Patents The action mechanism of serotonin is like that of other
neurotransmitters. Concretely, the serotonin is biosynthesized from tryptophan, a member of
amino acid, by enzyme in neurons. The biosynthesized serotonin is secreted at the presynaptic
neuron terminus surrounded with endo cytoplasma reticula. Thus the secreted serotonin binds
with the serotonin receptor located at the cell membrane of postsynaptic neuron via synapse,
subsequently, transfers a signal to the next neuron. After finishing its role, the serotonin is
dissociated from receptor, it is transported via serotonin transporter (SERT) which ... 6-nitro-2-
piperazin-1-yl-quinoline . Further, the compounds of the present invention show an excellent
anti-depression activity. In an embodiment of the invention, a forced swimming test was
performed to the mouse injected with the compounds of the invention. As a result, it is found
that the compounds of the invention show high anti-depression activity in comparison with the
control. In addition, the same result is observed in tail suspension test. The compounds of
formula ... --INVALID-LINK-- W02018217009A1 - USE OF QUINOLINE DERIVATIVE FOR
PREVENTING OR TREATING NEURODEGENERATIVE DISEASE - Google Patents The
quinoline derivative according to the present invention or a pharmaceutically acceptable salt
thereof may be administered orally or parenterally, and may be used in a general form of a
pharmaceutical formulation. That is, the quinoline derivative according to the present invention
can be administered in various oral or parenteral formulations upon clinical administration, but
is generally administered orally. For formulation, a diluent or excipient such as a filler, a
thickener, a binder, a wetting agent, a disintegrant, a surfactant, etc., which are commonly
used, is used. Solid preparations for oral administration include tablets, pills, powders,
granules, capsules, and the like. These solid preparations are prepared by mixing at least one
compound with at least one excipient, for example, starch, calcium carbonate, sucrose or
lactose, gelatin, and the like. In addition to simple excipients, lubricants such as magnesium
stearate and talc are also used. Liquid preparations for oral administration include
suspensions, solutions for internal use, emulsions, syrups, and the like. In addition to simple
diluents such as water and liquid paraffin, various excipients, for example, wetting agents,
sweeteners, fragrances, preservatives, and the like may be included. Preparations for
parenteral administration include sterilized aqueous solutions, non-aqueous solutions,
suspensions, emulsions, freeze-dried preparations, and suppositories. As the non-aqueous
solvent and the suspending agent, propylene glycol, polyethylene glycol, a vegetable oil such
as olive oil, an injectable ester such as ethyl oleate, or the like may be used. As a base for
suppositories, witepsol, macrogol, tween 61, cacao butter, laurin butter, glycerogelatin, and the
like may be used. 1 6-Azepan-2-yl-quinoline monoacetate C17H22N202 - PubChem 6-
Azepan-2-yl-quinoline monoacetate is a quinoline derivative with the chemical formula
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C17H22N202. It is a solid compound with a molecular weight of 286.37 g/mol . There is limited
information available in the public domain regarding its specific biological activity, dosage for in
vivo studies, or detailed experimental protocols. --INVALID-LINK-- WO2018217009A1 - USE
OF QUINOLINE DERIVATIVE FOR PREVENTING OR TREATING NEURODEGENERATIVE
DISEASE - Google Patents The quinoline derivative according to the present invention or a
pharmaceutically acceptable salt thereof may be administered orally or parenterally, and may
be used in a general form of a pharmaceutical formulation. That is, the quinoline derivative
according to the present invention can be administered in various oral or parenteral
formulations upon clinical administration, but is generally administered orally. For formulation, a
diluent or excipient such as a filler, a thickener, a binder, a wetting agent, a disintegrant, a
surfactant, etc., which are commonly used, is used. Solid preparations for oral administration
include tablets, pills, powders, granules, capsules, and the like. These solid preparations are
prepared by mixing at least one compound with at least one excipient, for example, starch,
calcium carbonate, sucrose or lactose, gelatin, and the like. In addition to simple excipients,
lubricants such as magnesium stearate and talc are also used. Liquid preparations for oral
administration include suspensions, solutions for internal use, emulsions, syrups, and the like.
In addition to simple diluents such as water and liquid paraffin, various excipients, for example,
wetting agents, sweeteners, fragrances, preservatives, and the like may be included.
Preparations for parenteral administration include sterilized agueous solutions, non-agueous
solutions, suspensions, emulsions, freeze-dried preparations, and suppositories. As the non-
agueous solvent and the suspending agent, propylene glycol, polyethylene glycol, a vegetable
oil such as olive oil, an injectable ester such as ethyl oleate, or the like may be used. As a base
for suppositories, witepsol, macrogol, tween 61, cacao butter, laurin butter, glycerogelatin, and
the like may be used. 1 [7a] WO2003082286A1 - Quinoline derivatives, their preparation and
pharmaceutical compositions comprising the same - Google Patents The action mechanism of
serotonin is like that of other neurotransmitters. Concretely, the serotonin is biosynthesized
from tryptophan, a member of amino acid, by enzyme in neurons. The biosynthesized serotonin
is secreted at the presynaptic neuron terminus surrounded with endo cytoplasma reticula. Thus
the secreted serotonin binds with the serotonin receptor located at the cell membrane of
postsynaptic neuron via synapse, subsequently, transfers a signal to the next neuron. After
finishing its role, the serotonin is dissociated from receptor, it is transported via serotonin
transporter (SERT) which ... 6-nitro-2- piperazin-1-yl-quinoline . Further, the compounds of the
present invention show an excellent anti-depression activity. In an embodiment of the invention,
a forced swimming test was performed to the mouse injected with the compounds of the
invention. As a result, it is found that the compounds of the invention show high anti-depression
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activity in comparison with the control. In addition, the same result is observed in tail
suspension test. The compounds of formula ... 1 [7b] WO2003082286A1 - Quinoline
derivatives, their preparation and pharmaceutical compositions comprising the same - Google
Patents The action mechanism of serotonin is like that of other neurotransmitters. Concretely,
the serotonin is biosynthesized from tryptophan, a member of amino acid, by enzyme in
neurons. The biosynthesized serotonin is secreted at the presynaptic neuron terminus
surrounded with endo cytoplasma reticula. Thus the secreted serotonin binds with the serotonin
receptor located at the cell membrane of postsynaptic neuron via synapse, subsequently,
transfers a signal to the next neuron. After finishing its role, the serotonin is dissociated from
receptor, it is transported via serotonin transporter (SERT) which ... 6-nitro-2- piperazin-1-yl-
quinoline . Further, the compounds of the present invention show an excellent anti-depression
activity. In an embodiment of the invention, a forced swimming test was performed to the
mouse injected with the compounds of the invention. As a result, it is found that the compounds
of the invention show high anti-depression activity in comparison with the control. In addition,
the same result is observed in tail suspension test. The compounds of formula ... --INVALID-
LINK-- WO2018217009A1 - USE OF QUINOLINE DERIVATIVE FOR PREVENTING OR
TREATING NEURODEGENERATIVE DISEASE - Google Patents The quinoline derivative
according to the present invention or a pharmaceutically acceptable salt thereof may be
administered orally or parenterally, and may be used in a general form of a pharmaceutical
formulation. That is, the quinoline derivative according to the present invention can be
administered in various oral or parenteral formulations upon clinical administration, but is
generally administered orally. For formulation, a diluent or excipient such as a filler, a thickener,
a binder, a wetting agent, a disintegrant, a surfactant, etc., which are commonly used, is used.
Solid preparations for oral administration include tablets, pills, powders, granules, capsules,
and the like. These solid preparations are prepared by mixing at least one compound with at
least one excipient, for example, starch, calcium carbonate, sucrose or lactose, gelatin, and the
like. In addition to simple excipients, lubricants such as magnesium stearate and talc are also
used. Liquid preparations for oral administration include suspensions, solutions for internal use,
emulsions, syrups, and the like. In addition to simple diluents such as water and liquid paraffin,
various excipients, for example, wetting agents, sweeteners, fragrances, preservatives, and the
like may be included. Preparations for parenteral administration include sterilized aqueous
solutions, non-aqueous solutions, suspensions, emulsions, freeze-dried preparations, and
suppositories. As the non-aqueous solvent and the suspending agent, propylene glycol,
polyethylene glycol, a vegetable oil such as olive oil, an injectable ester such as ethyl oleate, or
the like may be used. As a base for suppositories, witepsol, macrogol, tween 61, cacao bultter,
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laurin butter, glycerogelatin, and the like may be used. --INVALID-LINK-- WO2018217009A1 -
USE OF QUINOLINE DERIVATIVE FOR PREVENTING OR TREATING
NEURODEGENERATIVE DISEASE - Google Patents The quinoline derivative according to the
present invention or a pharmaceutically acceptable salt thereof may be administered orally or
parenterally, and may be used in a general form of a pharmaceutical formulation. That is, the
quinoline derivative according to the present invention can be administered in various oral or
parenteral formulations upon clinical administration, but is generally administered orally. For
formulation, a diluent or excipient such as a filler, a thickener, a binder, a wetting agent, a
disintegrant, a surfactant, etc., which are commonly used, is used. Solid preparations for oral
administration include tablets, pills, powders, granules, capsules, and the like. These solid
preparations are prepared by mixing at least one compound with at least one excipient, for
example, starch, calcium carbonate, sucrose or lactose, gelatin, and the like. In addition to
simple excipients, lubricants such as magnesium stearate and talc are also used. Liquid
preparations for oral administration include suspensions, solutions for internal use, emulsions,
syrups, and the like. In addition to simple diluents such as water and liquid paraffin, various
excipients, for example, wetting agents, sweeteners, fragrances, preservatives, and the like
may be included. Preparations for parenteral administration include sterilized aqueous
solutions, non-aqueous solutions, suspensions, emulsions, freeze-dried preparations, and
suppositories. As the non-aqueous solvent and the suspending agent, propylene glycol,
polyethylene glycol, a vegetable oil such as olive oil, an injectable ester such as ethyl oleate, or
the like may be used. As a base for suppositories, witepsol, macrogol, tween 61, cacao butter,
laurin butter, glycerogelatin, and the like may be used. 1 WO2003082286A1 - Quinoline
derivatives, their preparation and pharmaceutical compositions comprising the same - Google
Patents The action mechanism of serotonin is like that of other neurotransmitters. Concretely,
the serotonin is biosynthesized from tryptophan, a member of amino acid, by enzyme in
neurons. The biosynthesized serotonin is secreted at the presynaptic neuron terminus
surrounded with endo cytoplasma reticula. Thus the secreted serotonin binds with the serotonin
receptor located at the cell membrane of postsynaptic neuron via synapse, subsequently,
transfers a signal to the next neuron. After finishing its role, the serotonin is dissociated from
receptor, it is transported via serotonin transporter (SERT) which ... 6-nitro-2- piperazin-1-yl-
quinoline . Further, the compounds of the present invention show an excellent anti-depression
activity. In an embodiment of the invention, a forced swimming test was performed to the
mouse injected with the compounds of the invention. As a result, it is found that the compounds
of the invention show high anti-depression activity in comparison with the control. In addition,
the same result is observed in tail suspension test. The compounds of formula ... 1
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WO02018217009A1 - USE OF QUINOLINE DERIVATIVE FOR PREVENTING OR TREATING
NEURODEGENERATIVE DISEASE - Google Patents The quinoline derivative according to the
present invention or a pharmaceutically acceptable salt thereof may be administered orally or
parenterally, and may be used in a general form of a pharmaceutical formulation. That is, the
quinoline derivative according to the present invention can be administered in various oral or
parenteral formulations upon clinical administration, but is generally administered orally. For
formulation, a diluent or excipient such as a filler, a thickener, a binder, a wetting agent, a
disintegrant, a surfactant, etc., which are commonly used, is used. Solid preparations for oral
administration include tablets, pills, powders, granules, capsules, and the like. These solid
preparations are prepared by mixing at least one compound with at least one excipient, for
example, starch, calcium carbonate, sucrose or lactose, gelatin, and the like. In addition to
simple excipients, lubricants such as magnesium stearate and talc are also used. Liquid
preparations for oral administration include suspensions, solutions for internal use, emulsions,
syrups, and the like. In addition to simple diluents such as water and liquid paraffin, various
excipients, for example, wetting agents, sweeteners, fragrances, preservatives, and the like
may be included. Preparations for parenteral administration include sterilized aqueous
solutions, non-aqueous solutions, suspensions, emulsions, freeze-dried preparations, and
suppositories. As the non-aqueous solvent and the suspending agent, propylene glycol,
polyethylene glycol, a vegetable oil such as olive oil, an injectable ester such as ethyl oleate, or
the like may be used. As a base for suppositories, witepsol, macrogol, tween 61, cacao bultter,
laurin butter, glycerogelatin, and the like may be used. 1 WO2003082286A1 - Quinoline
derivatives, their preparation and pharmaceutical compositions comprising the same - Google
Patents The action mechanism of serotonin is like that of other neurotransmitters. Concretely,
the serotonin is biosynthesized from tryptophan, a member of amino acid, by enzyme in
neurons. The biosynthesized serotonin is secreted at the presynaptic neuron terminus
surrounded with endo cytoplasma reticula. Thus the secreted serotonin binds with the serotonin
receptor located at the cell membrane of postsynaptic neuron via synapse, subsequently,
transfers a signal to the next neuron. After finishing its role, the serotonin is dissociated from
receptor, it is transported via serotonin transporter (SERT) which ... 6-nitro-2- piperazin-1-yl-
quinoline . Further, the compounds of the present invention show an excellent anti-depression
activity. In an embodiment of the invention, a forced swimming test was performed to the
mouse injected with the compounds of the invention. As a result, it is found that the compounds
of the invention show high anti-depression activity in comparison with the control. In addition,
the same result is observed in tail suspension test. The compounds of formula ... --INVALID-
LINK-- Notes and Protocols for 6-Azepan-2-yl-quinoline monoacetate in In Vivo Research**
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For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the available information
regarding the in vivo use of 6-Azepan-2-yl-quinoline monoacetate, a quinoline derivative.
Due to the limited publicly available data on this specific compound, this document focuses on
providing general protocols and considerations for in vivo studies of similar quinoline
derivatives, drawing from patent literature that describes their potential therapeutic
applications. The information aims to guide researchers in designing and executing initial in
Vivo experiments.

Introduction

6-Azepan-2-yl-quinoline monoacetate is a quinoline derivative with the chemical formula
C17H22N202 and a molecular weight of 286.37 g/mol . While specific biological activity and
detailed experimental data for this exact compound are scarce in the public domain, the
broader class of quinoline derivatives has been investigated for various therapeutic purposes,
including their potential as antidepressants and for the treatment of neurodegenerative
diseases.[1] These compounds often exert their effects through mechanisms related to
neurotransmitter systems, such as the serotonin transporter (SERT).

This document outlines general methodologies for formulation, administration, and evaluation
of quinoline derivatives in animal models, which can be adapted for the study of 6-Azepan-2-
yl-quinoline monoacetate.

In Vivo Study Design and Dosage Considerations

Given the lack of specific dosage information for 6-Azepan-2-yl-quinoline monoacetate, initial
in vivo studies should commence with dose-range finding experiments to determine the
maximum tolerated dose (MTD) and to identify a preliminary effective dose range. The choice
of animal model will depend on the therapeutic area of interest.

Table 1. General Dosing and Administration for Quinoline Derivatives in In Vivo Models

© 2025 BenchChem. All rights reserved. 7/14 Tech Support
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Parameter

Description

Reference

Animal Models

Mice are commonly used for
initial screening, particularly in
behavioral models like the
forced swimming test and tail
suspension test to assess

antidepressant activity.

[1]

Routes of Administration

Oral (p.o.) and parenteral (e.g.,
intravenous, intraperitoneal)
routes are feasible. Oral
administration is often
preferred for its clinical

relevance.

Formulation (Oral)

For oral administration, the
compound can be formulated
as a solid preparation (e.g.,
mixed with food or in capsules)
or a liquid preparation (e.qg.,
suspension, solution, or
emulsion). Excipients such as
starch, calcium carbonate,
sucrose, or lactose for solids,
and water or liquid paraffin for

liquids, can be used.

Formulation (Parenteral)

For parenteral administration,
sterilized aqueous or non-
agueous solutions,
suspensions, or emulsions are
required. Propylene glycol,
polyethylene glycol, or
vegetable oils like olive oil can
be used as solvents or

suspending agents.
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Experimental Protocols

The following are generalized protocols that can serve as a starting point for the in vivo

evaluation of 6-Azepan-2-yl-quinoline monoacetate.

Formulation of Dosing Solutions

Objective: To prepare a stable and homogenous formulation for administration to animals.

Materials:

6-Azepan-2-yl-quinoline monoacetate

Vehicle (e.g., sterile water, saline, or a suspension base like 0.5% carboxymethylcellulose)

Vortex mixer

Sonicator (optional)

pH meter

Protocol for an Oral Suspension:

Weigh the required amount of 6-Azepan-2-yl-quinoline monoacetate based on the desired
dose and the number of animals.

Triturate the compound with a small amount of the vehicle to form a smooth paste.

Gradually add the remaining vehicle while continuously mixing to achieve the final desired
concentration.

Vortex the suspension thoroughly to ensure homogeneity. If necessary, sonicate briefly to aid
in dispersion.

Measure the pH of the final formulation and adjust if necessary to a physiologically
acceptable range (typically pH 6.5-7.5 for oral administration).

Store the formulation as per its stability characteristics, typically refrigerated and protected
from light. Ensure to re-suspend thoroughly before each administration.
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In Vivo Efficacy Models (Example: Antidepressant
Activity)

Based on the described activity of similar quinoline derivatives, behavioral models for
depression are relevant.[1]

Objective: To assess the potential antidepressant-like effects of 6-Azepan-2-yl-quinoline
monoacetate in a mouse model.

Model: Forced Swim Test (FST)

Materials:

Male ICR mice (or other appropriate strain)

e 6-Azepan-2-yl-quinoline monoacetate formulation
» Vehicle control

» Positive control (e.g., a known antidepressant)

e Glass beakers (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15
cm

 Video recording equipment and analysis software

Protocol:

Acclimate mice to the housing facility for at least one week before the experiment.

Randomly assign mice to treatment groups (vehicle, positive control, and different doses of
6-Azepan-2-yl-quinoline monoacetate).

Administer the respective treatments (e.g., orally) at a specific time point (e.g., 60 minutes)
before the test.

Gently place each mouse individually into a beaker of water.
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» Record the behavior of each mouse for a 6-minute period.

e Analyze the last 4 minutes of the recording for the duration of immobility (i.e., when the
mouse ceases struggling and remains floating with minimal movements to keep its head
above water).

e A significant decrease in the duration of immobility in the treated groups compared to the
vehicle group is indicative of an antidepressant-like effect.

Visualization of Potential Mechanisms and

Workflows
Hypothesized Signaling Pathway

The following diagram illustrates a potential mechanism of action for a quinoline derivative
acting as a serotonin reuptake inhibitor, a mechanism suggested for similar compounds.

Presynaptic Neuron
Tryptophan Serotonin (5-HT) Synaptic Vesicle Synaptic Cleft Postsynaptic Neuron
Synthesis (Storing 5-HT) Release

Serotonin (5-HT) Binding
Reuptake

Click to download full resolution via product page

Caption: Hypothesized mechanism of serotonin reuptake inhibition by a quinoline derivative.

Experimental Workflow

The diagram below outlines a general workflow for an in vivo study of 6-Azepan-2-yl-quinoline
monoacetate.
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Study Design &
Animal Acclimation

Compound Formulation
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Animal Grouping &
Randomization

Administration
(e.g., Oral Gavage)

:

Behavioral Assessment
(e.g., Forced Swim Test)

:
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Caption: General experimental workflow for in vivo behavioral studies.
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Safety and Handling

As with any novel chemical entity, appropriate safety precautions should be taken when
handling 6-Azepan-2-yl-quinoline monoacetate. This includes the use of personal protective
equipment (PPE) such as gloves, lab coats, and safety glasses. A material safety data sheet
(MSDS) should be consulted for specific handling and disposal instructions.

Conclusion

While specific in vivo dosage and protocol information for 6-Azepan-2-yl-quinoline
monoacetate is not readily available, the information presented provides a framework for
initiating preclinical studies. Researchers should leverage the general methodologies for
formulation and testing of quinoline derivatives, starting with dose-finding studies and utilizing
relevant animal models to investigate the compound's potential therapeutic effects. Careful
experimental design and adherence to ethical guidelines for animal research are paramount.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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